Grotan

Catalog No.
S545787
CAS No.
4719-04-4
M.F
C9H21N3O3
M. Wt
219.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Grotan

CAS Number

4719-04-4

Product Name

Grotan

IUPAC Name

2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanol

Molecular Formula

C9H21N3O3

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C9H21N3O3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h13-15H,1-9H2

InChI Key

HUHGPYXAVBJSJV-UHFFFAOYSA-N

SMILES

C1N(CN(CN1CCO)CCO)CCO

Solubility

Soluble (>=10 mg/ml at 75° F) (NTP, 1992)

Synonyms

1,3,5-tris(hydroxy-ethyl)s-hexahydrotriazine, Grotan BK, KM 200, KM-200

Canonical SMILES

C1N(CN(CN1CCO)CCO)CCO

Description

The exact mass of the compound Grotan is 219.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (>=10 mg/ml at 75° f) (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 516387. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Industrial Application in Catalytic Systems for n-Heptane Isomerization

Specific Scientific Field: Chemical Engineering and Industrial Chemistry

Summary of the Application: Actane is used in the isomerization of n-heptane, a process aimed at improving the octane number of gasolines . This process is crucial in the production of high-quality, environmentally friendly fuels.

Methods of Application: The research focused on n-heptane and higher alkanes isomerization using non-commercial catalysts, including Actane. The work describes the synthesis, characterization, and evaluation of the Pt/SZ and the molybdenum sub-oxide catalytic systems for n-heptane isomerization .

Results or Outcomes: Under the experimental conditions at which these catalysts have been evaluated, the molybdenum sub-oxide catalyst maintains a good activity and selectivity to isomerization after 24 hours .

Use in High Alkaline Anodic Cleaners

Specific Scientific Field: Industrial Cleaning and Surface Conditioning

Summary of the Application: Actane can be used in high alkaline anodic cleaners to enhance oxidation properties .

Results or Outcomes: The use of Actane in this context is said to enhance the oxidation properties of the cleaning solution, presumably leading to more effective cleaning .

Gas-Phase Oxidative Dehydrogenation of n-Octane

Specific Scientific Field: Chemical Engineering and Petrochemical Industry

Summary of the Application: Actane is used in the oxidative dehydrogenation (ODH) of n-octane, a process that converts low octane number n-alkanes into high octane number alkenes, dienes, and aromatics . This process is important in the petrochemical industry.

Methods of Application: The ODH of n-octane occurs at high temperatures (300–550 °C). The oxidants (mainly O2 and CO2) and catalysts (supported and unsupported metal oxides) are discussed as well as the effect of these and the temperature on the type of products formed and their various distributions .

Results or Outcomes: The ODH process has shown an increased demand for alkenes, aromatic compounds, and functionalized alkanes, which can be derived from alkanes as feedstock .

High-Octane Gasoline Production from Catalytic Naphtha Reforming

Specific Scientific Field: Petroleum Refining and Chemical Engineering

Summary of the Application: Actane is used in the catalytic naphtha reforming process to produce high octane gasoline feedstock .

Methods of Application: A mathematical model is developed for the process to produce hydrocarbons with high anti-knock ratings. The proposed methodology involves formulating a nonlinear programming optimization model to perform data reconciliation .

Results or Outcomes: The computational results show enhanced product quality of a reformate stream with high octane number and increased yields .

Treatment of Severe Acne

Specific Scientific Field: Dermatology

Methods of Application: Isotretinoin is an oral medication that is normally prescribed for 15-20 weeks . It should be taken with a high-fat meal for absorption into the bloodstream .

Results or Outcomes: Isotretinoin helps combat the four ways that acne develops. It dramatically reduces the size of the skin’s oil glands (35% – 58%) and even more dramatically reduces the amount of oil these glands produce (around 80%) .

Prevention of Certain Skin Cancers

Specific Scientific Field: Oncology

Summary of the Application: Actane is also used to prevent certain skin cancers, specifically squamous-cell carcinoma .

Grotan, chemically known as hexahydro-1,3,5-tris(hydroxyethyl)-5-triazine, is a viscous yellow liquid with the molecular formula C₉H₂₁N₃O₃. It is classified as a broad-spectrum bactericide and is primarily utilized in metalworking fluids to inhibit microbial growth. Its unique chemical structure features a triazine ring, which contributes to its antimicrobial properties and stability in various formulations .

  • As mentioned earlier, Grotan (ODEMAC) acts as a cationic surfactant, disrupting bacterial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged phospholipids in the membrane, leading to leakage of cellular contents and ultimately cell death [].
  • Grotan can be irritating to the skin and eyes, and prolonged exposure may cause dermatitis [].
  • Inhalation of Grotan mists should be avoided as it can irritate the respiratory tract [].
  • While not readily classified as flammable, Grotan can decompose upon heating, releasing toxic fumes [].
  • It's important to consult the safety data sheet (SDS) for specific Grotan formulations before handling or using the product [].
That are crucial for its functionality as a biocide:

  • Hydrolysis: In aqueous environments, Grotan can hydrolyze, leading to the formation of hydroxylated derivatives that enhance its bactericidal activity.
  • Decomposition: Under extreme conditions (e.g., high temperatures or pH levels), Grotan may decompose, releasing nitrogen gas and other byproducts.
  • Interaction with Microbial Membranes: Grotan disrupts microbial cell membranes, leading to cell lysis and death. This mechanism is vital for its effectiveness in controlling bacterial populations in industrial applications .

Grotan exhibits significant biological activity as a bactericide. It effectively inhibits the growth of various microorganisms, including bacteria and fungi. Studies have shown that it can reduce microbial populations in metalworking fluids by over 99% when used at appropriate concentrations. Its effectiveness is attributed to its ability to penetrate microbial membranes and disrupt cellular processes. Additionally, Grotan has demonstrated low toxicity to humans and animals, making it a safer alternative compared to traditional biocides .

The synthesis of Grotan typically involves the following methods:

  • Condensation Reaction: The primary method involves the reaction of hexahydro-1,3,5-triazine with hydroxyethyl groups under controlled conditions. This process requires specific catalysts and temperature management to ensure optimal yield.
  • Solvent Extraction: Following synthesis, Grotan can be purified through solvent extraction techniques to remove unreacted materials and byproducts.
  • Distillation: Further purification may involve distillation to achieve the desired viscosity and concentration for industrial applications .

Grotan is widely used in various applications due to its effective antimicrobial properties:

  • Metalworking Fluids: It is primarily used as an additive in metalworking fluids to prevent microbial contamination and extend fluid life.
  • Industrial Cleaning Products: Grotan is incorporated into cleaning agents for its bactericidal properties.
  • Preservatives: It serves as a preservative in products requiring protection against microbial growth, such as paints and coatings .

Research on Grotan's interactions with other compounds has revealed several important findings:

  • Compatibility with Other Additives: Studies indicate that Grotan can be effectively combined with other biocides without significant loss of efficacy or stability.
  • Synergistic Effects: When used in conjunction with certain surfactants or corrosion inhibitors, Grotan may exhibit enhanced antimicrobial activity.
  • Environmental Impact Studies: Investigations into the environmental fate of Grotan suggest that it degrades into non-toxic byproducts under specific conditions, reducing its ecological footprint .

Grotan shares similarities with several other compounds used for similar purposes. Here are some notable comparisons:

Compound NameChemical StructureUnique Features
Benzalkonium ChlorideQuaternary ammonium compoundStrong surfactant properties; higher toxicity
FormaldehydeSimple aldehydeEffective but highly toxic; environmental concerns
TriclosanChlorinated phenolBroad-spectrum but resistance issues reported
IsothiazolinonesHeterocyclic compoundEffective against fungi; potential sensitizer

Grotan is unique due to its lower toxicity profile and effectiveness in aqueous solutions compared to these alternatives. Its specific triazine structure allows for effective interaction with microbial membranes while minimizing adverse effects on human health and the environment .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Hexahydro-1,3,5-tris(hydroxyethyl)-5-triazine is a viscous yellow liquid. (NTP, 1992)
Liquid

XLogP3

-1.6

Exact Mass

219.16

Flash Point

greater than 200 °F (NTP, 1992)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OU2JEB22IE

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

4719-04-4
56573-04-7

Wikipedia

Tris(N-hydroxyethyl) hexahydrotriazine

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Fabricated metal product manufacturing
Oil and gas drilling, extraction, and support activities
Paper manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Plastic material and resin manufacturing
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol: ACTIVE

Dates

Modify: 2023-08-15
1: Rycroft R. Is Grotan BK a contact sensitizer? Br J Dermatol. 1978 Sep;99(3):346-8. PubMed PMID: 152113.
2: Veronesi S, Guerra L, Valeri F, Toni F. 3 cases of contact dermatitis sensitive to grotan BK. Contact Dermatitis. 1987 Oct;17(4):255. PubMed PMID: 2962830.
3: Rasschaert V, Goossens A. Conjunctivitis and bronchial asthma: symptoms of contact allergy to 1,3,5-tris (2-hydroxyethyl)-hexahydrotriazine (Grotan BK). Contact Dermatitis. 2002 Aug;47(2):116. PubMed PMID: 12423412.
4: Urwin C, Richardson JC, Palmer AK. An evaluation of the mutagenicity of the cutting oil preservative Grotan BK. Mutat Res. 1976 Jan;40(1):43-6. PubMed PMID: 1250251.
5: Andersen KE, Boman A, Hamann K, Wahlberg JE. Guinea pig maximization tests with formaldehyde releasers. Results from two laboratories. Contact Dermatitis. 1984 May;10(5):257-66. PubMed PMID: 6547383.
6: Poitou P, Marignac B. Sensitizing effect of Grotan BK in the guinea pig. Contact Dermatitis. 1978 Jun;4(3):166. PubMed PMID: 668349.
7: Andersen KE, Veien NK. Biocide patch tests. Contact Dermatitis. 1985 Feb;12(2):99-103. PubMed PMID: 3157538.
8: Dahl MG. Patch test concentrations of grotan BK. Br J Dermatol. 1981 May;104(5):607. PubMed PMID: 6453607.
9: Roed-Petersen J. Frequency of sensitivity to Grotan BK in Denmark. Contact Dermatitis. 1977 Aug;3(4):212-3. PubMed PMID: 589989.
10: van Ketel WG, Kisch LS. The problem of sensitizing capacity of some Grotans used as bacteriocides in cooling oils. Derm Beruf Umwelt. 1983;31(4):118-21. PubMed PMID: 6226514.
11: Alomar A, Conde-Salazar L, Romaguera C. Occupational dermatoses from cutting oils. Contact Dermatitis. 1985 Mar;12(3):129-38. PubMed PMID: 3158470.
12: Selvaraju SB, Khan IU, Yadav JS. Differential biocide susceptibility of the multiple genotypes of Mycobacterium immunogenum. J Ind Microbiol Biotechnol. 2008 Mar;35(3):197-203. doi: 10.1007/s10295-007-0286-5. Epub 2007 Dec 19. PubMed PMID: 18196302.
13: Kieć-Swierczyńska M, Krecisz B, Swierczyńska-Machura D. [Contact allergy to preservatives contained in cosmetics]. Med Pr. 2006;57(3):245-9. Polish. PubMed PMID: 17125030.
14: Latorre N, Borrego L, Fernández-Redondo V, García-Bravo B, Giménez-Arnau AM, Sánchez J, Silvestre JF. Patch testing with formaldehyde and formaldehyde-releasers: multicentre study in Spain (2005-2009). Contact Dermatitis. 2011 Nov;65(5):286-92. doi: 10.1111/j.1600-0536.2011.01953.x. Epub 2011 Jul 18. PubMed PMID: 21767276.
15: Pretty J, Glaser R, Jones J 3rd, Lunsford RA. A technique for the identification and direct analysis of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine in metalworking fluids using electrospray-mass spectrometry. Analyst. 2004 Nov;129(11):1150-5. Epub 2004 Aug 18. PubMed PMID: 15508047.
16: Fabricant JD, Chalmers JH Jr, Bradbury MW. Bioluminescent strains of E. coli for the assay of biocides. Bull Environ Contam Toxicol. 1995 Jan;54(1):90-5. PubMed PMID: 7756790.
17: Brzozowski T, Konturek PC, Drozdowicz D, Konturek SJ, Zayachivska O, Pajdo R, Kwiecien S, Pawlik WW, Hahn EG. Grapefruit-seed extract attenuates ethanol-and stress-induced gastric lesions via activation of prostaglandin, nitric oxide and sensory nerve pathways. World J Gastroenterol. 2005 Nov 7;11(41):6450-8. PubMed PMID: 16425415; PubMed Central PMCID: PMC4355785.

Explore Compound Types